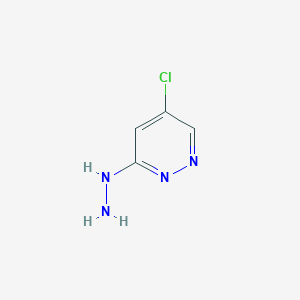
4-Cyano-5-fluoro-2-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C9H4FNO3 It is a derivative of benzoic acid, characterized by the presence of cyano, fluoro, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-fluoro-2-formylbenzoic acid typically involves the Br-Li exchange reaction on isopropyl 2-bromo-5-cyanobenzoate, followed by formylation. This method was developed by Fukuda and Kawamoto in 2019 . The reaction conditions require cryogenic temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods: . This technology offers advantages such as enhanced reaction efficiency, improved safety, and better scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-5-fluoro-2-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Cyano-5-fluoro-2-carboxybenzoic acid.
Reduction: 4-Amino-5-fluoro-2-formylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-5-fluoro-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyano and formyl groups.
Industry: Used as an intermediate in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Cyano-5-fluoro-2-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The formyl group can undergo condensation reactions with amines, forming Schiff bases. The fluoro group can influence the compound’s reactivity and stability by altering the electronic properties of the aromatic ring .
Comparison with Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 5-Cyano-2-formylbenzoic acid
- 2-Fluoro-5-formylbenzoic acid
Comparison: 4-Cyano-5-fluoro-2-formylbenzoic acid is unique due to the simultaneous presence of cyano, fluoro, and formyl groups on the benzoic acid coreFor instance, 4-Cyano-2-fluorobenzoic acid lacks the formyl group, while 5-Cyano-2-formylbenzoic acid lacks the fluoro group .
Properties
Molecular Formula |
C9H4FNO3 |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
4-cyano-5-fluoro-2-formylbenzoic acid |
InChI |
InChI=1S/C9H4FNO3/c10-8-2-7(9(13)14)6(4-12)1-5(8)3-11/h1-2,4H,(H,13,14) |
InChI Key |
WDCVAVSIINJFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


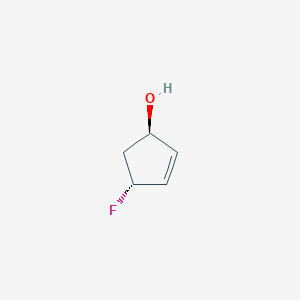
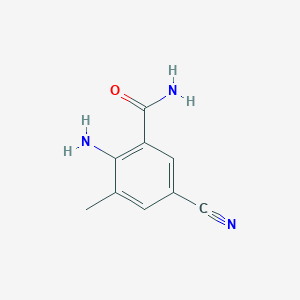
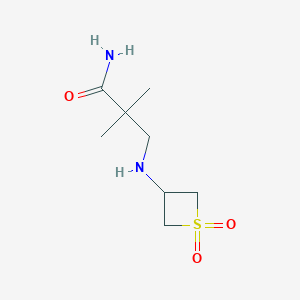
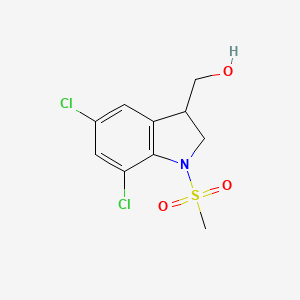
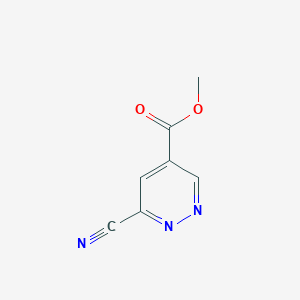
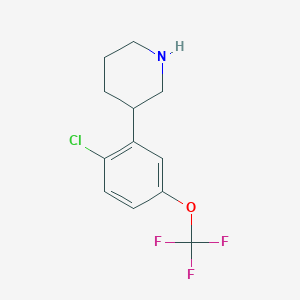
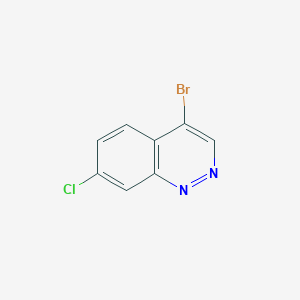
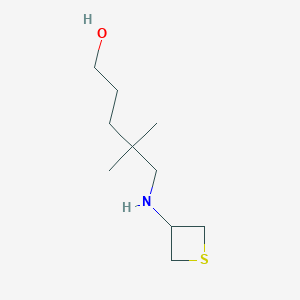
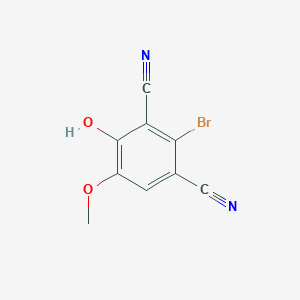
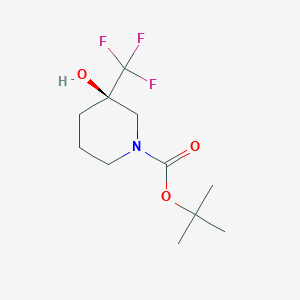
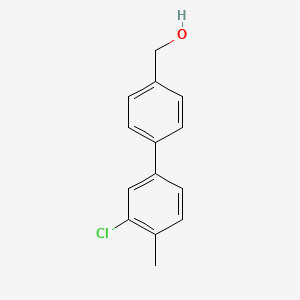
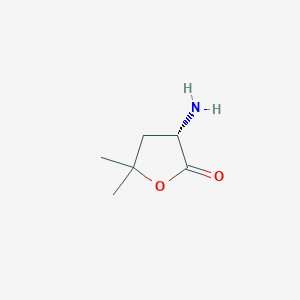
![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13007872.png)
